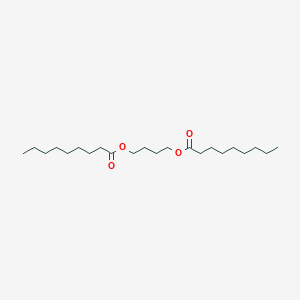

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

概要

説明

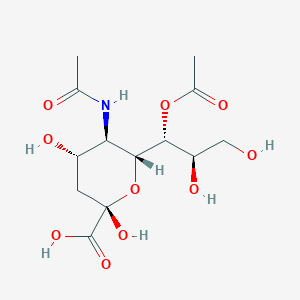

The compound of interest, 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is a derivative of Meldrum's acid and is characterized by a 1,3-dioxane ring structure with various substituents. This class of compounds has been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. For instance, a self-catalyzed Knoevenagel condensation has been used to synthesize a series of novel 5-arylidene derivatives without the need for an external catalyst, using Meldrum’s acid and formylphenoxyaliphatic acids in water . Another approach utilizes hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in water, offering advantages such as neutral conditions, short reaction times, and high yields . These methods highlight the versatility and efficiency of synthesizing these compounds under environmentally friendly conditions.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single crystal X-ray diffraction (XRD) and density functional theory (DFT) techniques. The XRD studies reveal that these molecules can arrange in dimer forms through intermolecular hydrogen bonding . The DFT studies provide insights into the optimized molecular structure, natural bond orbital analysis, electrostatic potential map, and frontier molecular orbital energies . The crystal structure of a related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, shows that the 1,3-dioxane ring adopts a distorted envelope conformation, and the structure is stabilized by weak intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of these compounds has been explored in various chemical reactions. For example, the reaction of 5-[bis-(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with aqueous ammonia yields 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione in excellent yield, which can further react to form sulfoxide derivatives and phosphonium salts . Additionally, the selective hydrogenation of the exocyclic double bond of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones has been achieved using sodium borohydride, leading to hydrogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The electrochemical behavior of 5-(azulen-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones has been studied using cyclic and differential pulse voltammetry, revealing the influence of donor and acceptor substituents on their redox processes . The compounds exhibit DPPH radical scavenging activity and cytotoxicity against the A431 cancer cell line, indicating their potential in biomedical applications . The crystal structure of 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione shows that the molecules are linked through hydrogen bonds, forming supramolecular chains .

科学的研究の応用

Specific Scientific Field

This research falls under the field of Pharmacal Sciences .

Summary of the Application

The research focused on the synthesis and analysis approaches of eight methoxymethylene phenethylamine compounds associated with MDMA and MBDB series structures .

Methods of Application or Experimental Procedures

Gas chromatography-mass spectrometry (GC-MS) methods were used to separate the target compounds and important intermediates with their homologues or regioisomeric compounds .

Results or Outcomes

The study found that the methoxymethylene phenethylamines have a unique fragment of m/z104 under EI mass spectrometry .

2. Deprotection of Phenol Methoxymethyl Ethers

Specific Scientific Field

This research is in the field of Chemistry .

Summary of the Application

The research studied the deprotection of various phenols from their respective methoxymethylene ethers .

Results or Outcomes

The study found that the Wells-Dawson heteropolyacid, used both in bulk or supported on silica, was effective in deprotecting the phenols. The yields were high to quantitative after less than one hour reaction time and the catalyst was easily recoverable and reusable .

3. Stereoselective Olefination Reactions: The Wittig Reaction

Specific Scientific Field

This research is in the field of Organic Chemistry .

Summary of the Application

The Wittig Reaction is a method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide . The reaction can be used to prepare both E and Z isomers of the alkene, with the selectivity depending on the nature of the ylide .

Methods of Application or Experimental Procedures

Phosphonium ylides are generally prepared by deprotonation of phosphonium salts, which come from the reaction of trialkyl or triarylphosphines with alkyl halides . The reaction of the ylide with the carbonyl compound then proceeds through a four-centered transition state to give the alkene .

Results or Outcomes

The Wittig Reaction allows for the stereoselective synthesis of alkenes, with the selectivity depending on the nature of the ylide . For example, non-stabilized ylides generally give Z-alkenes, while stabilized ylides generally give E-alkenes .

4. Preparation of Aldehydes

Specific Scientific Field

This research is also in the field of Organic Chemistry .

Summary of the Application

Aldehydes can be prepared by the Wittig reaction using (methoxymethylene)triphenylphosphorane as the Wittig reagent and then hydrolyzing the product with acid .

Methods of Application or Experimental Procedures

The necessary phosphorane is prepared, and then the Wittig reaction is carried out to give an alkene . The alkene is then hydrolyzed with acid to give the aldehyde .

Results or Outcomes

This method allows for the preparation of aldehydes from carbonyl compounds . The use of (methoxymethylene)triphenylphosphorane as the Wittig reagent allows for the selective formation of the aldehyde .

5. Therapeutic Applications of 5-Methoxy-N,N-Dimethyltryptamine

Specific Scientific Field

This research is in the field of Pharmacology .

Summary of the Application

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine that primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . It has potential therapeutic applications due to its psychoactive properties .

Methods of Application or Experimental Procedures

5-MeO-DMT is administered in a controlled setting, and its effects are studied .

Results or Outcomes

Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . It also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .

6. Energy Applications of 2D MXenes

Specific Scientific Field

This research is in the field of Material Science .

Summary of the Application

2D MXenes have emerged as efficient and economical nanomaterials for future energy applications .

Methods of Application or Experimental Procedures

MXenes are synthesized and then used in various energy conversion and storage applications, such as water electrolyzers, lithium-ion batteries, and supercapacitors .

Results or Outcomes

The research highlights the promising potential of these materials in energy conversion and storage applications .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a good source of this information.

将来の方向性

This involves a review of current research on the compound and where future research might be headed. This could include potential applications, unresolved questions, or new methods of synthesis.

Please note that not all compounds will have information available in all these categories. The amount of information available will depend on how much research has been done on the compound. For a specific analysis of “5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione”, I would recommend consulting scientific literature or databases. If you have access to a university library, they can often help with this. You can also try online databases like PubMed, SciFinder, or Google Scholar. Please remember to evaluate the reliability of your sources when doing your research.

特性

IUPAC Name |

5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSQHLXPRYYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=COC)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165952 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

15568-85-1 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)